molecular formula C15H14N2O3 B14220721 2-Methoxy-3-[2-(5-methyl-2-nitrophenyl)ethenyl]pyridine CAS No. 820977-11-5

2-Methoxy-3-[2-(5-methyl-2-nitrophenyl)ethenyl]pyridine

Cat. No.: B14220721
CAS No.: 820977-11-5
M. Wt: 270.28 g/mol
InChI Key: FHIYWJHISRCKSW-UHFFFAOYSA-N
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Description

2-Methoxy-3-[2-(5-methyl-2-nitrophenyl)ethenyl]pyridine is an organic compound that belongs to the class of pyridines. This compound is characterized by the presence of a methoxy group at the 2-position, a nitrophenyl group at the 5-position, and an ethenyl linkage connecting these groups to the pyridine ring. The compound’s unique structure makes it a subject of interest in various fields of scientific research, including organic synthesis, medicinal chemistry, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methoxy-3-[2-(5-methyl-2-nitrophenyl)ethenyl]pyridine typically involves a multi-step process. One common method is the Suzuki–Miyaura coupling reaction, which is a widely-used technique for forming carbon-carbon bonds. This reaction involves the coupling of a boronic acid derivative with a halogenated pyridine under the influence of a palladium catalyst . The reaction conditions are generally mild and can be carried out at room temperature or slightly elevated temperatures.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can further enhance the efficiency of the synthesis process. Additionally, the purification of the final product is often achieved through techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-Methoxy-3-[2-(5-methyl-2-nitrophenyl)ethenyl]pyridine can undergo various types of chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under appropriate conditions.

    Reduction: The ethenyl linkage can be hydrogenated to form a saturated alkyl chain.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Hydrogen gas in the presence of a palladium catalyst is often used for hydrogenation reactions.

    Substitution: Nucleophiles such as hydroxide ions or amines can be used for substitution reactions.

Major Products Formed

    Oxidation: The major product is 2-Methoxy-3-[2-(5-methyl-2-aminophenyl)ethenyl]pyridine.

    Reduction: The major product is 2-Methoxy-3-[2-(5-methyl-2-nitrophenyl)ethyl]pyridine.

    Substitution: The major products depend on the nucleophile used, such as 2-Hydroxy-3-[2-(5-methyl-2-nitrophenyl)ethenyl]pyridine.

Scientific Research Applications

2-Methoxy-3-[2-(5-methyl-2-nitrophenyl)ethenyl]pyridine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).

Mechanism of Action

The mechanism of action of 2-Methoxy-3-[2-(5-methyl-2-nitrophenyl)ethenyl]pyridine involves its interaction with specific molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components. The methoxy group can enhance the compound’s lipophilicity, facilitating its passage through cell membranes. The ethenyl linkage provides structural rigidity, which can influence the compound’s binding affinity to its targets.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Methoxy-3-[2-(5-methyl-2-nitrophenyl)ethenyl]pyridine is unique due to its combination of functional groups and structural features, which confer distinct chemical reactivity and potential applications. Its ability to undergo various chemical transformations and its potential biological activities make it a valuable compound for research and industrial applications.

Properties

CAS No.

820977-11-5

Molecular Formula

C15H14N2O3

Molecular Weight

270.28 g/mol

IUPAC Name

2-methoxy-3-[2-(5-methyl-2-nitrophenyl)ethenyl]pyridine

InChI

InChI=1S/C15H14N2O3/c1-11-5-8-14(17(18)19)13(10-11)7-6-12-4-3-9-16-15(12)20-2/h3-10H,1-2H3

InChI Key

FHIYWJHISRCKSW-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)[N+](=O)[O-])C=CC2=C(N=CC=C2)OC

Origin of Product

United States

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